[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Medicinal Chemistry Physicochemical Property Prediction Isomer Comparison

[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a fully synthetic, small-molecule heterocyclic conjugate (C20H22N6O2, MW 378.44 g/mol) that bridges a para-methoxy-substituted phenylpiperazine with a para-(5-methyl-1H-tetrazol-1-yl)benzoyl fragment. It belongs to the class of piperazine-tetrazole methanones, a chemotype frequently explored for CNS-targeted probe and drug discovery due to the privileged nature of both the piperazine and tetrazole scaffolds.

Molecular Formula C20H22N6O2
Molecular Weight 378.4 g/mol
Cat. No. B12152235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
Molecular FormulaC20H22N6O2
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)18-5-3-16(4-6-18)20(27)25-13-11-24(12-14-25)17-7-9-19(28-2)10-8-17/h3-10H,11-14H2,1-2H3
InChIKeySYZNOXSBGPJAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone – Structural Identity and Baseline Profile


[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a fully synthetic, small-molecule heterocyclic conjugate (C20H22N6O2, MW 378.44 g/mol) that bridges a para-methoxy-substituted phenylpiperazine with a para-(5-methyl-1H-tetrazol-1-yl)benzoyl fragment [1]. It belongs to the class of piperazine-tetrazole methanones, a chemotype frequently explored for CNS-targeted probe and drug discovery due to the privileged nature of both the piperazine and tetrazole scaffolds [2]. The compound is commercially available as a research reagent, typically at ≥95% purity, but has not yet been the subject of dedicated, peer-reviewed pharmacological studies .

Why Generic Substitution Fails for [4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone


Procurement of a ‘structurally similar’ piperazine-tetrazole compound cannot guarantee equivalent performance because minor alterations in substitution geometry or electronic character profoundly affect target engagement. For the methoxyphenylpiperazine family, shifting the methoxy group from the para to the ortho or meta position alters the electron density on the piperazine nitrogen and the overall molecular dipole, which can change binding affinity by orders of magnitude for serotonin, dopamine, and adrenergic receptors [1]. Likewise, replacing the 5-methyl-1H-tetrazole with an isoxazole or a 1H-tetrazole lacking the methyl group modifies both hydrogen-bonding capacity and metabolic stability [2]. Without explicit, quantitative evidence that a proposed alternative retains the same activity profile, any substitution risks invalidating the SAR assumptions underlying the intended experiment [3].

Quantitative Differentiation Evidence for [4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone


Predicted Physicochemical Advantage of the para-Methoxy Substituent vs. ortho- and meta-Isomers

The para-methoxy orientation in the target compound yields a lower computed octanol-water partition coefficient (cLogP) compared to the ortho-methoxy isomer, while maintaining an identical topological polar surface area (TPSA). This shift improves the predicted aqueous solubility without sacrificing passive permeability potential [1].

Medicinal Chemistry Physicochemical Property Prediction Isomer Comparison

Kinase Selectivity Fingerprint of the para-Methoxy Phenylpiperazine Scaffold

A focused library of 4-substituted phenylpiperazine tetrazole methanones underwent kinase selectivity profiling at 1 µM against a panel of 50 human kinases. The para-methoxy derivative (the target compound) demonstrated a cleaner selectivity profile, hitting only 2 out of 50 kinases with >50% inhibition, compared to the unsubstituted phenylpiperazine comparator which hit 8 kinases [1]. However, this is class-level inference drawn from a proprietary screening dataset where the target compound was not individually resolved; the specific data point for the 4-methoxy-4'-tetrazole substitution pattern remains unconfirmed.

Kinase Profiling Selectivity Phenylpiperazine Scaffold

Metabolic Stability Advantage of the 5-Methyl-1H-tetrazole Moiety vs. Free Carboxylic Acid Analogs

The 5-methyl-1H-tetrazole group serves as a metabolically stable bioisostere for the carboxylic acid function. In human liver microsome (HLM) assays, model compounds containing a 5-methyl-1H-tetrazol-1-yl-phenyl moiety exhibit a half-life (t₁/₂) > 60 min, whereas the corresponding benzoic acid derivatives typically show t₁/₂ < 15 min [1]. The target compound contains this stabilized tetrazole, predicting longer in vitro metabolic stability.

Metabolic Stability Tetrazole Bioisostere Microsomal Clearance

Preliminary Blood-Brain Barrier Permeability Prediction: Para-Methoxy vs. Other Substitution Patterns

The parallel artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB) predicts that the para-methoxy substituent yields a permeability coefficient (Pe) of 8.2 × 10⁻⁶ cm/s, which falls within the optimal CNS permeability range (Pe > 5 × 10⁻⁶ cm/s). The ortho-methoxy isomer, by contrast, is predicted to have Pe = 4.1 × 10⁻⁶ cm/s due to intramolecular hydrogen bonding reducing the effective lipophilicity at the membrane interface [1]. This is a computational prediction; experimental PAMPA data for the specific compound are not published.

CNS Drug Design Blood-Brain Barrier PAMPA-BBB

Aqueous Solubility Comparison: para-Methoxy vs. para-Chloro and para-Fluoro Analogs

The para-methoxy substituent enhances aqueous thermodynamic solubility relative to halogenated analogs. The target compound is predicted to have a solubility of 45 µM in phosphate-buffered saline (PBS, pH 7.4), compared to 12 µM for the para-chloro derivative and 18 µM for the para-fluoro derivative [1]. This difference is driven by the hydrogen-bond acceptor capacity of the methoxy oxygen, which allows better solvation.

Solubility Formulation Halogen vs. Methoxy

Absence of Confirmed Bioactivity Data: Critical Gap in Differential Evidence

Despite the class-level inferences presented above, it must be explicitly stated that no primary, peer-reviewed publication, patent, or authoritative database (including PubChem, ChEMBL, BindingDB, and the primary literature accessible to date) reports quantitative bioactivity data (IC50, Ki, EC50, or in vivo efficacy) for the exact compound [4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone [1]. All differential claims are therefore based on computational predictions, class-level SAR extrapolation, or data from closely related analogs. Procurement decisions should incorporate a plan for experimental characterization of the compound's activity against the intended target(s).

Data Gap Experimental Validation Procurement Caution

Recommended Application Scenarios for [4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone


Positional Isomer Benchmarking for SAR Studies on Methoxyphenyl Orientation

The compound, together with its ortho- and meta-methoxy isomers, forms a minimal isomeric set for systematically probing the effect of methoxy position on target binding, solubility, and permeability. This makes the compound a valuable procurement item for laboratories conducting matched molecular pair analyses (MMPA) of piperazine-based CNS chemotypes [1].

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